8-Azido-cADPR: A Technical Guide to a Photoaffinity Probe for cADPR-Binding Proteins
8-Azido-cADPR: A Technical Guide to a Photoaffinity Probe for cADPR-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a crucial chemical tool for the investigation of cADPR-mediated calcium signaling. As a photoaffinity label and a click chemistry reagent, it enables the identification and characterization of cADPR-binding proteins, which are pivotal in cellular processes such as muscle contraction, neurotransmission, and immune responses. This technical guide provides a comprehensive overview of 8-Azido-cADPR, including its synthesis, function as a signaling pathway antagonist, and detailed protocols for its application in photoaffinity labeling and subsequent protein identification via click chemistry.
Introduction to 8-Azido-cADPR
Cyclic adenosine diphosphate ribose (cADPR) is a second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors (RyRs). Its transient nature and low cellular concentrations make the identification of its binding partners challenging. 8-Azido-cADPR is a synthetic analog of cADPR designed to overcome these challenges. It incorporates a photoactive azido (B1232118) (-N₃) group at the 8-position of the adenine (B156593) ring. This modification allows for the formation of a covalent bond with nearby molecules upon UV irradiation, effectively "trapping" the interacting proteins. Furthermore, the azido group can participate in bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter tags like biotin (B1667282) or fluorescent dyes for protein enrichment and visualization.
Core Function: Antagonist and Photoaffinity Probe
In the well-characterized sea urchin egg homogenate system, 8-Azido-cADPR has been demonstrated to function as an antagonist of cADPR-induced Ca²⁺ release.[1] It competitively inhibits the binding of cADPR to its target sites, thereby blocking the downstream signaling cascade that leads to calcium mobilization.[1] This antagonistic activity, coupled with its photoreactive properties, makes 8-Azido-cADPR an invaluable tool for identifying and characterizing the specific proteins that mediate cADPR's effects.
Upon UV irradiation, the azido group of 8-Azido-cADPR is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in the binding pocket of a target protein. This process, known as photoaffinity labeling, permanently tags the cADPR-binding proteins.
Quantitative Data
While specific binding affinities and IC₅₀ values for 8-Azido-cADPR are not extensively reported in the literature, the available data from studies on analogous compounds and related experimental systems provide valuable context.
| Parameter | Compound | System | Value | Reference |
| Antagonism | 8-N₃-cADPR | Sea Urchin Egg Microsomes | Inhibits cADPR-induced Ca²⁺ release | [1] |
| Binding | [³²P]8-N₃-cADPR | Sea Urchin Egg Microsomes | Labels 140 kDa and 100 kDa proteins | [1] |
| Apparent Kd | 8-azido-dATP | Terminal deoxynucleotidyl transferase | ~38 µM | [2] |
Signaling Pathway
The cADPR signaling pathway is integral to the regulation of intracellular calcium levels. The pathway is initiated by the synthesis of cADPR from NAD⁺ by the enzyme ADP-ribosyl cyclase (CD38). cADPR then binds to its receptors, which are believed to be closely associated with or part of the ryanodine receptor (RyR) complex on the endoplasmic reticulum. This binding sensitizes the RyRs to calcium, leading to calcium-induced calcium release (CICR) and a rapid increase in cytosolic calcium concentration. This calcium signal then triggers various downstream cellular responses. 8-Azido-cADPR acts as an antagonist in this pathway by competing with cADPR for binding to its receptor, thus inhibiting the mobilization of intracellular calcium.
Experimental Protocols
Synthesis of 8-Azido-cADPR
The synthesis of 8-Azido-cADPR can be achieved through a chemoenzymatic approach. The following protocol is adapted from the synthesis of a similar bifunctional analog, 8-N₃-2′-O-propargyl-cADPR.
Step 1: Synthesis of 8-Azido-NAD⁺
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Bromination of Adenosine: Start with the bromination of adenosine to produce 8-bromoadenosine (B559644).
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Azidation: Convert 8-bromoadenosine to 8-azidoadenosine (B559645) by reacting with sodium azide.
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Phosphorylation: Selectively phosphorylate the 5' position of 8-azidoadenosine to yield 8-azido-AMP.
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Coupling with NMN: Couple 8-azido-AMP with nicotinamide (B372718) mononucleotide (NMN) to form 8-azido-NAD⁺.
Step 2: Enzymatic Cyclization to 8-Azido-cADPR
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Dissolve the synthesized 8-azido-NAD⁺ in a suitable buffer (e.g., 20 mM HEPES, pH 7.3).
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Add Aplysia californica ADP-ribosyl cyclase to the solution.
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Incubate the reaction at room temperature, monitoring the progress by HPLC.
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Once the reaction is complete, purify the 8-Azido-cADPR product using HPLC.
Photoaffinity Labeling of cADPR-Binding Proteins
This protocol outlines the general steps for using 8-Azido-cADPR to label its binding partners in a biological sample.
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Incubation: Incubate the biological sample (e.g., cell lysate, microsomal fraction) with 8-Azido-cADPR in the dark to allow for binding to target proteins. A typical concentration range is 1-100 µM. Include a control sample with an excess of cADPR to demonstrate the specificity of binding.
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UV Irradiation: Expose the sample to UV light (e.g., 254 nm or 350 nm) on ice for a predetermined duration (e.g., 5-30 minutes) to activate the azido group and induce covalent cross-linking. The optimal wavelength and duration should be determined empirically.
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Quenching: Quench the reaction by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted nitrene intermediates.
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Analysis: Analyze the labeled proteins by SDS-PAGE and autoradiography (if using a radiolabeled probe) or Western blotting with an antibody against a suspected target.
Identification of Labeled Proteins using Click Chemistry
This protocol describes the use of click chemistry to attach a biotin tag to the 8-Azido-cADPR-labeled proteins for subsequent enrichment and identification. This protocol assumes the use of a terminal alkyne-biotin conjugate.
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Click Reaction: To the photo-labeled protein sample, add the following click chemistry reagents:
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Alkyne-biotin conjugate
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Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
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A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and improve reaction efficiency.
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Incubation: Incubate the reaction mixture at room temperature to allow the cycloaddition reaction to proceed.
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Enrichment: Add streptavidin-coated beads to the reaction mixture to capture the biotinylated proteins.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution: Elute the captured proteins from the beads.
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Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Conclusion
8-Azido-cADPR is a powerful and versatile tool for the study of cADPR-mediated signaling. Its dual functionality as a photoaffinity probe and a click chemistry handle allows for the effective capture and identification of cADPR-binding proteins. While its antagonistic properties have been demonstrated, further quantitative characterization of its interaction with cADPR receptors in various biological systems is warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to employ 8-Azido-cADPR in their investigations, ultimately contributing to a deeper understanding of the complex roles of cADPR in health and disease.
References
- 1. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of terminal deoxynucleotidyl transferase. 1. Active site directed interactions with 8-azido-2'-deoxyadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
